Norokadanone

Beschreibung

Significance of Marine Microorganisms as Producers of Chemically Diverse Compounds

Marine microorganisms, including bacteria, fungi, and microalgae, are increasingly recognized as prolific sources of bioactive natural products. mdpi.combiotechrep.ir While historically research focused on larger marine invertebrates like sponges and corals, it has become evident that many of the bioactive molecules isolated from these organisms are actually produced by their symbiotic microorganisms. mdpi.comfrontiersin.orgekb.eg This symbiotic relationship highlights the crucial role of marine microbes in the production of chemically diverse compounds. frontiersin.org Advances in technologies such as genomics, metabolomics, and bioinformatics, coupled with innovative isolation and cultivation techniques, have significantly accelerated the discovery and characterization of secondary metabolites from marine microbes, including those that are difficult to culture using traditional methods. mdpi.com Co-culturing different marine microorganisms is also considered an important strategy for inducing the production of secondary metabolites that may not be expressed in monocultures. nih.gov The chemical diversity of marine microbial metabolites is vast, encompassing various structural classes such as alkaloids, polyketides, terpenes, and peptides. nih.gov This chemical richness underscores the immense potential of marine microorganisms in the discovery of novel compounds with potential applications in various fields. mdpi.combiotechrep.ir

Overview of Dinoflagellate Metabolites within Marine Ecosystems

Dinoflagellates are a large and ecologically important group of phytoplankton found in diverse marine ecosystems, including estuaries, mangroves, and deep-sea environments. mdpi.com They play crucial roles in marine food webs and nutrient cycling, acting as significant primary producers. researchgate.net While many dinoflagellates are photosynthetic, some are heterotrophic or mixotrophic, utilizing different energy and carbon sources. mdpi.commcgill.ca Dinoflagellates are particularly well-known for their ability to produce a wide array of secondary metabolites, many of which are potent toxins. researchgate.netmcgill.ca These toxins can serve various ecological functions, such as defense against grazing or aiding in predation. mcgill.ca The production of these specialized metabolites contributes significantly to the chemical complexity of marine ecosystems. noaa.gov Metabolomic studies have revealed the diverse biochemical profiles of dinoflagellates, highlighting the production of compounds like sterols, sugars, and fatty acids, which can be influenced by environmental factors such as temperature and light. noaa.gov

Classification of Polyether Compounds from Marine Sources

Marine polyether compounds are a significant class of natural products characterized by the presence of multiple ether rings within their molecular structures. researchgate.netmdpi.com These compounds often exhibit complex and unique architectures. Marine polyethers are produced by various marine organisms, including unicellular marine algae (particularly dinoflagellates), red seaweeds, marine sponges, and coelenterates. researchgate.netmdpi.com Some marine organisms, such as mollusks, can also accumulate these compounds through their diet. researchgate.netmdpi.com

Marine polyether toxins, primarily produced by dinoflagellates, are often classified based on their ether ring arrangement and molecular structure into categories such as linear, macrolide, and fused polyethers. mdpi.com Examples of marine polyether toxins include ciguatoxins (CTXs), palytoxin (PTX), and brevetoxins (BTXs). researchgate.net Okadaic acid (OA) and its analogs, the dinophysistoxins (DTXs), are also prominent examples of marine polyether compounds, specifically classified as linear polyethers with a characteristic arrangement of five- and six-membered rings. mdpi.commdpi.com

Contextualization of Norokadanone within the Okadaic Acid Group of Phycotoxins

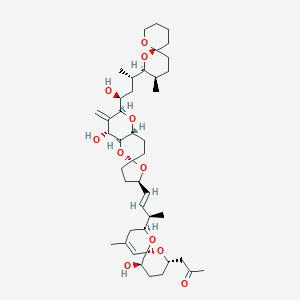

This compound is a chemical compound that belongs to the okadaic acid group of phycotoxins. csic.esresearchgate.netvliz.be This group, often referred to as diarrhetic shellfish poisoning (DSP) toxins, includes okadaic acid (OA) and its analogs, the dinophysistoxins (DTXs), such as DTX-1 and DTX-2. mdpi.comnih.govchemicalbook.comciklab.commdpi.com These lipophilic marine toxins are primarily produced by dinoflagellates, notably species from the genera Dinophysis and Prorocentrum. mdpi.comnih.govchemicalbook.comfrontiersin.org

Okadaic acid was first identified in the black sponges Halichondria okadai and Halichondria melanodocia, but it was later determined that the actual producers are dinoflagellates that are consumed by these organisms. mdpi.comnih.govchemicalbook.com this compound is considered a derivative or related compound within the okadaic acid group, exhibiting structural similarities to okadaic acid but with specific modifications. researchgate.netnih.govnih.govresearchgate.netcsic.es Research has identified this compound alongside other OA derivatives in laboratory cultures of Prorocentrum lima, a known producer of DSP toxins. researchgate.netresearchgate.netnih.gov

The okadaic acid group toxins are well-known for their potent inhibitory activity against protein phosphatases, specifically type 1 (PP1) and type 2A (PP2A). nih.govmdpi.comnih.govfrontiersin.org This inhibition disrupts cellular signaling pathways regulated by protein phosphorylation. While okadaic acid and its main analogs are potent phosphatase inhibitors, studies investigating the structure-activity relationship of OA derivatives have shown that compounds like this compound can have significantly reduced or absent inhibitory action on these enzymes. nih.govresearchgate.netnih.gov For instance, this compound has been described as an analog of okadaic acid that is a poor inhibitor of protein phosphatases in studies examining its effects on cellular processes. nih.govnih.gov This difference in phosphatase inhibitory activity distinguishes this compound from the primary DSP toxins like okadaic acid.

Research findings related to this compound have primarily focused on its identification and characterization as a component of the metabolic profile of certain dinoflagellates, particularly Prorocentrum lima. researchgate.netresearchgate.netnih.gov It has been detected in laboratory cultures of this dinoflagellate. researchgate.netnih.gov Studies have also included this compound in investigations of the binding of okadaic acid analogs to proteins that interact with OA, such as the Okadaic Acid Binding Protein 2.1 (OABP2.1) found in marine sponges. nih.govresearchgate.net Furthermore, this compound has been identified as a transformation product during the degradation of okadaic acid under certain conditions, such as UV/TiO2 photocatalysis in seawater. nih.govcore.ac.uk

The chemical formula of this compound is C43H66O11 and its molecular weight is approximately 758.98 g/mol . guidechem.com

Here is a summary of some key information about this compound:

| Property | Value | Source |

| Chemical Formula | C43H66O11 | guidechem.com |

| Molecular Weight | 758.98 g/mol | guidechem.com |

| PubChem CID | 6442750 | guidechem.com |

| Source Organism(s) | Prorocentrum lima (laboratory cultures) | researchgate.netnih.gov |

| Classification | Okadaic Acid Group (a derivative/related compound) | csic.esresearchgate.netvliz.be |

| Phosphatase Inhibition | Poor or absent inhibition of PP1 and PP2A compared to Okadaic Acid | nih.govnih.gov |

Eigenschaften

IUPAC Name |

1-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O11/c1-25-21-35(52-43(24-25)36(46)12-11-32(51-43)23-29(5)44)26(2)9-10-31-14-18-42(50-31)19-15-34-40(54-42)37(47)30(6)39(49-34)33(45)22-28(4)38-27(3)13-17-41(53-38)16-7-8-20-48-41/h9-10,24,26-28,31-40,45-47H,6-8,11-23H2,1-5H3/b10-9+/t26-,27-,28+,31+,32+,33+,34-,35+,36-,37-,38+,39+,40-,41+,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOGICJCSWVJKS-SDXZHJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(=O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)CC(=O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

759.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131204-29-0 | |

| Record name | Norokadanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131204290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Norokadaone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Elucidation of Norokadanone

Application of Spectroscopic Techniques for Structure Determination

Spectroscopic methods are indispensable tools in the structural characterization of organic compounds. For Norokadanone, as with other complex marine natural products, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely applied scribd.comsciepub.comyoutube.comlehigh.eduresearchgate.netresearchgate.netmdpi.commdpi.combsmiab.org.

NMR spectroscopy, including both proton (¹H NMR) and carbon (¹³C NMR) NMR, provides detailed information about the carbon-hydrogen framework of the molecule. Analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra helps identify different types of protons and their neighboring environments scribd.comyoutube.comlehigh.edu. ¹³C NMR spectroscopy reveals the different types of carbon atoms present in the structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing connectivity between atoms and fragments within the molecule waikato.ac.nz.

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution MS can determine the exact molecular formula lehigh.edu. Analysis of the fragmentation ions can provide clues about the presence of specific substructures within the molecule mdpi.com.

IR spectroscopy is used to identify the presence of various functional groups based on characteristic absorption frequencies, such as carbonyl groups (C=O), hydroxyl groups (O-H), and carbon-carbon double bonds (C=C) scribd.comyoutube.comlehigh.eduresearchgate.net. UV-Vis spectroscopy can indicate the presence of conjugated pi systems or chromophores within the molecule lehigh.eduresearchgate.net.

While specific detailed spectroscopic data for this compound were not available in the provided search results, the mention that its "structure elucidation will be detailed elsewhere" in a 2016 report indicates that these standard spectroscopic methods were employed in its characterization diva-portal.org. Ideally, a detailed report would include tables presenting the spectroscopic data, such as:

| Spectroscopic Technique | Key Data Points | Interpretation Examples |

| ¹H NMR | Chemical shifts (δ), Multiplicity, Coupling constants (J) | Type and environment of protons, Connectivity |

| ¹³C NMR | Chemical shifts (δ) | Type of carbon atoms |

| MS | Molecular ion peak (m/z), Fragment ions | Molecular weight, Structural fragments |

| IR | Absorption frequencies (cm⁻¹) | Presence of functional groups |

| UV-Vis | Absorption maxima (λmax), Molar absorptivity (ε) | Presence of conjugated systems |

Note: The table above describes the type of data typically obtained from these techniques and would be populated with specific values for this compound in a detailed research publication. For interactive display, such a table could allow sorting by column or filtering by specific data ranges.

Analysis of Stereochemical Features and Absolute Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of natural product chemistry, as stereoisomers can exhibit vastly different biological activities. Determining the stereochemical features, including the configuration of chiral centers and double bonds, is an integral part of structure elucidation.

Absolute configuration refers to the precise spatial arrangement of atoms at a chiral center (e.g., R or S designation) or around a double bond (e.g., E or Z designation) wiley-vch.depharmacy180.comlibretexts.org. Methods for determining absolute configuration include X-ray crystallography (if a suitable crystal can be obtained), chiroptical methods such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), and chemical correlation with compounds of known absolute configuration pharmacy180.comlibretexts.orgnih.gov. Computational methods are also increasingly used to predict spectroscopic properties (like CD spectra) for proposed structures and compare them with experimental data nih.gov.

One search result mentions the "absolute stereochemistry of the natural (+)-enantiomer 286 as drawn" in a review on marine natural products psu.edu. While this compound is discussed in the same review, this specific statement about absolute stereochemistry is not explicitly linked to this compound itself in the provided snippet. psu.edu Therefore, while the importance of determining absolute stereochemistry for marine natural products like this compound is clear, the specific details of its absolute configuration determination are not available in the provided information.

If the absolute configuration of this compound were reported, a table detailing the stereochemical assignments at each relevant center would be included.

| Stereocenter/Double Bond | Assignment (e.g., R/S, E/Z) | Method of Determination |

| C-x | R | ECD Spectroscopy |

| C-y | S | X-ray Crystallography |

| Δz | E | NMR Analysis |

Note: The table above illustrates how stereochemical assignments would be presented. Specific assignments and methods for this compound are not available in the provided sources. For interactive display, this table could be sortable by column.

Isomeric Considerations and Structural Variations within Related Compounds

Isomerism is a phenomenon where compounds share the same molecular formula but differ in the arrangement of their atoms. unacademy.combyjus.com This can manifest as structural isomerism, where the connectivity of atoms is different, or stereoisomerism, where the connectivity is the same but the spatial arrangement differs. byjus.comlibretexts.org

This compound is described as a compound related to okadaic acid, featuring modifications to the okadaic acid backbone, specifically mentioning the potential absence of a hydroxyl group at the C-2 or C-7 position. csic.es This indicates a structural relationship to okadaic acid but with specific variations that define this compound as a distinct compound. The existence of these structural differences places this compound within a family of related polyether toxins produced by P. lima.

Structural variations within this family can arise from differences in the polyether backbone, modifications to functional groups (such as esterification of hydroxyl groups), or changes in the position or configuration of substituents. For example, the search results mention isomers of DTX1, another related compound. core.ac.uk These variations contribute to the diversity of phycotoxins found in marine organisms. Understanding these isomeric and structural relationships is important for studying their biosynthesis, properties, and potential biological effects.

The relationship between this compound and okadaic acid highlights how subtle structural changes can lead to distinct natural products within the same producing organism. Further research detailing the specific structural differences and comparing the spectroscopic data of this compound directly with okadaic acid and other related compounds would provide deeper insights into these structural variations.

Advanced Analytical Methodologies for Norokadanone Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are employed to separate Norokadanone from other co-occurring compounds in a sample matrix before detection. This is particularly important in complex environmental and biological samples where numerous substances can interfere with accurate analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a fundamental technique for the separation of marine toxins, including this compound and its analogues. psu.educsic.es HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various HPLC methods have been developed for the analysis of lipophilic toxins like those in the okadaic acid group, often employing reversed-phase columns. psu.edu While early methods might have utilized UV or fluorescence detection after derivatization, coupling HPLC with mass spectrometry provides enhanced selectivity and sensitivity for this compound analysis. psu.educsic.es

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC), a more recent evolution of HPLC, utilizes smaller particle sizes in the stationary phase, allowing for faster separations, improved resolution, and increased sensitivity. UPLC is frequently coupled with mass spectrometry for the analysis of marine toxins. csic.esacs.org Studies investigating marine toxin profiles, including this compound and related compounds, have successfully employed UPLC-based methodologies, often in conjunction with high-resolution mass spectrometry, to achieve better chromatographic performance and more detailed information about the separated components. nih.govresearchgate.netufsc.brresearchgate.net

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry (MS) provides the sensitivity and selectivity required for the identification and quantification of this compound, especially at trace levels. By measuring the mass-to-charge ratio (m/z) of ions, MS can confirm the presence of this compound and provide information about its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

The hyphenation of liquid chromatography (both HPLC and UPLC) with mass spectrometry (LC-MS) is the predominant analytical approach for this compound. nih.govcsic.esresearchgate.netcore.ac.uk LC-MS combines the separation power of LC with the detection capabilities of MS, allowing for the analysis of complex samples. LC-MS techniques enable the identification of this compound based on its characteristic m/z value and retention time. researchgate.net Various ionization techniques can be used, with electrospray ionization (ESI) being common for polar and semi-polar compounds like this compound. csic.esmdpi.com

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification and accurate quantification of this compound in complex matrices, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are widely employed.

MS/MS involves the fragmentation of a precursor ion (in this case, protonated or deprotonated this compound) into product ions. The fragmentation pattern is unique to the compound's structure and serves as a highly specific identifier. LC-MS/MS methods have been successfully applied for the analysis of marine toxins, offering high sensitivity and selectivity. csic.esresearchgate.netresearchgate.netrsc.orgnih.govallumiqs.comnih.govmyadlm.orgresearchgate.net

HRMS provides highly accurate mass measurements, often to several decimal places. This high mass accuracy allows for the determination of the elemental composition of the analyte, significantly increasing confidence in identification and enabling differentiation from compounds with similar nominal masses. csic.esnih.govresearchgate.netufsc.brresearchgate.netmdpi.com Coupling UPLC with HRMS, such as Orbitrap technology (UPLC-HR-Orbitrap MS or UPLC-QTOF-MSE), offers a powerful platform for comprehensive profiling and accurate quantification of this compound and other marine toxins in complex samples. nih.govresearchgate.netufsc.brresearchgate.net

Challenges in the Trace Analysis of this compound in Complex Environmental and Biological Samples

Analyzing this compound at trace levels in environmental and biological samples presents several challenges. These matrices are inherently complex and contain a wide variety of compounds that can interfere with the analytical process. mdpi.comresearchgate.netpjoes.comsci-hub.st

Matrix Effects: Components in the sample matrix can suppress or enhance the ionization efficiency of this compound in the mass spectrometer, leading to inaccurate quantification. mdpi.comnih.govresearchgate.net Effective sample preparation and chromatographic separation are crucial to minimize these matrix effects.

Sample Preparation: Extracting this compound from diverse matrices like shellfish tissue, phytoplankton cultures, or water samples requires robust and efficient extraction and clean-up procedures. mdpi.comresearchgate.netpjoes.com The choice of extraction solvent and clean-up technique (e.g., solid-phase extraction) needs to be optimized for the specific matrix to ensure adequate recovery and removal of interfering substances. nih.govresearchgate.net

Low Concentration Levels: this compound may be present at very low concentrations, particularly in environmental water samples. nih.govpjoes.comnih.gov This necessitates highly sensitive analytical techniques (LC-MS/MS, HRMS) and often requires pre-concentration steps during sample preparation. pjoes.comnih.gov

Presence of Analogues and Isomers: this compound is related to the okadaic acid group, which includes numerous analogues and isomers. poissonbouge.netnih.govresearchgate.net Differentiating this compound from these closely related compounds requires high chromatographic resolution and the specificity provided by MS/MS fragmentation patterns or high mass accuracy from HRMS. researchgate.net

Method Validation: Ensuring the accuracy, precision, sensitivity, and selectivity of analytical methods for this compound in different matrices requires rigorous validation. This includes determining limits of detection (LOD) and quantification (LOQ) in the specific matrix of interest. researchgate.netpjoes.com

Despite these challenges, the continued development and application of advanced chromatographic and mass spectrometric techniques enable the reliable trace analysis of this compound, supporting research and monitoring efforts related to this compound.

Theoretical and Computational Studies of Norokadanone

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

While extensive, dedicated quantum chemical studies specifically focused on the detailed molecular conformation and electronic structure of Norokadanone are not prominently featured in the immediately available literature, these methods have been applied to related marine toxins, such as okadaic acid. Studies on okadaic acid have utilized quantum chemical calculations, often in conjunction with molecular dynamics simulations, to evaluate properties like the strength of intramolecular hydrogen bonds and to investigate structure-activity relationships of OA analogs. chemsrc.com The application of similar quantum chemical approaches to this compound would allow for a detailed analysis of its preferred three-dimensional arrangements in different environments and the distribution of electron density, which could inform its potential interactions with enzymes or other biomolecules.

Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used for optimizing molecular geometries and calculating electronic properties. epa.govbio-techne.com Different functionals and basis sets can be employed depending on the desired level of accuracy and the computational resources available. nih.govepa.gov These calculations can provide insights into the stability of various possible conformers by determining their relative energies. fishersci.bedokumen.pub Analyzing the electronic structure, including atomic charges and orbital energies, can help in understanding the molecule's potential sites for chemical reactions or interactions. epa.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics to a system of particles, MD simulations can explore the conformational space of a molecule and provide insights into its dynamic behavior in various environments, such as in solution or interacting with a protein. This is particularly valuable for flexible molecules like polyethers, which can adopt numerous conformations. fishersci.be

For marine natural products with complex ring systems and flexible chains, such as this compound and okadaic acid, MD simulations can help to understand the range of accessible conformations and the transitions between them. Studies on okadaic acid have utilized molecular dynamics simulations to evaluate the influence of solvent and protonation states on its structure and intramolecular hydrogen bonding. chemsrc.com Applying MD simulations to this compound would enable researchers to sample its conformational landscape, providing a more complete picture of its structural flexibility than static quantum chemical calculations alone.

MD simulations involve integrating Newton's laws of motion for each atom in the system, with forces typically calculated using a force field that describes the interactions between atoms. Simulations can be performed under different conditions, such as constant temperature and pressure (NPT ensemble) or constant volume and temperature (NVT ensemble). The resulting trajectories provide a time-evolution of the molecular structure, from which various properties, such as the distribution of dihedral angles and the persistence of specific interactions, can be analyzed. While specific detailed MD simulation studies solely focused on this compound's conformational landscape were not found in the search results, the application of these methods to related polyether toxins suggests their relevance and potential utility for studying this compound.

Computational Approaches to Understand Biosynthetic Steps

Computational methods are increasingly employed to investigate the complex biosynthetic pathways of natural products. By combining computational chemistry with biological data, researchers can propose and evaluate possible enzymatic reactions, transition states, and intermediate structures involved in the formation of these molecules. chemsrc.com

This compound has been proposed as a possible intermediate in the biosynthetic route of okadaic acid in Prorocentrum lima. xenbase.org Computational approaches can play a significant role in understanding this proposed biosynthetic link. By using methods such as quantum chemical calculations to study the energetics of potential reaction steps or molecular dynamics simulations to explore the dynamics of enzymes interacting with substrates, researchers can gain insights into the feasibility and mechanisms of the transformations leading from proposed precursors to this compound and subsequently to okadaic acid.

Future Directions in Norokadanone Research

Comprehensive Elucidation of its Complete Biosynthetic Pathway

The precise biosynthetic pathway leading to Norokadanone in marine dinoflagellates, particularly Prorocentrum lima, remains to be fully elucidated. Current understanding suggests this compound may be an intermediate product in the biosynthesis of okadaic acid and related dinophysistoxins psu.edu. Elucidating the complete pathway is crucial for understanding how this complex molecule is synthesized by marine microorganisms.

Research into the biosynthesis of other complex natural products, such as alkaloids and terpenoids in plants and bacteria, highlights the challenges involved, including identifying key enzymes and regulatory genes researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. Applying advanced genomic, transcriptomic, and proteomic techniques to Prorocentrum lima and other potential this compound-producing organisms is a critical future direction. This will involve identifying the genes encoding the necessary enzymes, characterizing their functions, and understanding the regulatory mechanisms that control this compound production.

Understanding the biosynthetic pathway could reveal novel enzymatic reactions and provide insights into the evolutionary origins of polyether biosynthesis in marine microorganisms.

Development of Novel Biotechnological Strategies for Controlled Production

Obtaining sufficient quantities of complex marine natural products like this compound for research and potential applications is often challenging due to their low natural abundance and the difficulties associated with their chemical synthesis frontiersin.org. Large-scale cultivation of the producing organisms, such as Prorocentrum lima, is considered a practical approach, but achieving high yields of purified compounds consistently remains a significant hurdle frontiersin.org.

Future research should focus on developing novel biotechnological strategies for the controlled and efficient production of this compound. This could involve optimizing the culture conditions of Prorocentrum lima, including nutrient availability, temperature, and light, to enhance this compound biosynthesis frontiersin.orgsoton.ac.uk.

Furthermore, advancements in synthetic biology and metabolic engineering could offer alternative production routes. If the biosynthetic pathway is fully understood (as discussed in Section 9.1), it might be possible to engineer heterologous expression systems in more amenable host organisms (e.g., bacteria or yeasts) to produce this compound or its precursors. This approach has shown promise for other complex natural products and could provide a more scalable and controlled method for this compound production.

Advancement of Ultra-Sensitive and Rapid Analytical Detection Platforms

Accurate and sensitive detection of this compound is essential for monitoring its presence in marine environments, shellfish, and in research settings. While techniques like LC-MS/MS have been used to detect this compound nih.govsoton.ac.uk, challenges exist in the broader field of marine toxin detection, including the lack of readily available and affordable standards, the presence of numerous analogues, and the potential for unknown toxic compounds nih.gov.

Future directions in this compound detection involve the advancement of ultra-sensitive and rapid analytical platforms. This includes developing more specific and sensitive mass spectrometry methods, potentially coupled with advanced separation techniques. The development of rapid screening methods, such as enzyme-linked immunosorbent assays (ELISA) or biosensors, specifically targeting this compound, could significantly improve monitoring capabilities mdpi.comresearchgate.netnih.gov.

Research is ongoing in developing sensor technologies for detecting various contaminants, offering potential avenues for this compound detection mdpi.comnih.govneurips.cc. Future work should focus on creating portable, cost-effective, and high-throughput detection systems that can accurately quantify this compound even at very low concentrations in complex matrices.

Exploration of its Ecological Roles and Interactions within Marine Microbial Communities

This compound is produced by marine dinoflagellates, which are integral components of diverse marine microbial communities frontiersin.orgmdpi.comaimspress.comresearchgate.net. These communities play crucial roles in global biogeochemical cycles and ecosystem functioning frontiersin.orgmdpi.comresearchgate.netmdpi.com. Dinoflagellates, particularly those producing toxins like OA, are also known to be involved in harmful algal blooms (HABs), which can have significant ecological and economic impacts acs.orgnih.govfrontiersin.org.

The specific ecological role and interactions of this compound within these complex marine microbial communities are not well-defined. Future research should aim to understand why Prorocentrum lima produces this compound and how this compound influences its interactions with other microorganisms, including bacteria, other protists, and viruses aimspress.comnih.gov.

Studies could investigate whether this compound serves as a defense mechanism against predation or competition, a signaling molecule, or has other functions within the microbial loop. Research into the effects of environmental factors, such as temperature and nutrient availability, on this compound production could also provide insights into its ecological significance soton.ac.uk. Understanding the ecological context of this compound production is vital for predicting the dynamics of HABs and assessing their broader ecosystem impacts.

Q & A

Basic Research Questions

Q. How to formulate a research question on Norokadanone’s biochemical interactions?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unclear pathways or unstudied receptor targets). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with broader scientific goals. For example:

"Does this compound exhibit selective inhibition of Enzyme X in vitro, and how does this vary under different pH conditions?"

This question is measurable, avoids yes/no answers, and requires synthesis of experimental data. Use systematic reviews to refine scope and avoid redundancy .

Q. What experimental designs are optimal for initial synthesis and purification of this compound?

- Methodological Answer : Prioritize reproducibility by documenting variables (e.g., temperature, solvent ratios, catalysts). Use a split-plot design to test multiple synthesis conditions simultaneously. For example:

Q. How to conduct a systematic literature review on this compound’s reported bioactivities?

- Methodological Answer : Use databases (PubMed, Scopus) with Boolean operators:

(this compound) AND (bioactivity OR pharmacokinetics) NOT (industrial production).

Screen abstracts using PRISMA guidelines , categorizing findings into mechanistic studies, in vivo outcomes, or contradictory results. Tabulate data for comparative analysis:

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacokinetic profiles of this compound?

- Methodological Answer : Perform a meta-analysis of existing data, stratifying studies by methodology (e.g., LC-MS vs. ELISA). Calculate effect sizes and assess heterogeneity using Cochran’s Q test . For example:

- Issue: Discrepancies in half-life (t½) values across studies.

- Resolution: Control for variables like administration route (oral vs. intravenous) or species-specific metabolism. Use sensitivity analysis to identify outliers .

Q. What multivariate statistical methods are suitable for analyzing this compound’s dose-response relationships?

- Methodological Answer : Apply ANCOVA (Analysis of Covariance) to adjust for confounding factors (e.g., cell viability, assay plate variability). For non-linear responses, use sigmoidal curve fitting (e.g., Hill equation) to estimate EC₅₀ values. Validate models via bootstrapping or cross-validation .

Q. How to design a longitudinal study assessing this compound’s chronic toxicity?

- Methodological Answer : Implement a repeated-measures ANOVA to track toxicity markers (e.g., serum ALT, creatinine) over 6–12 months. Include staggered cohorts to control for seasonal effects. Ensure ethical compliance by predefining termination criteria (e.g., >20% weight loss). Use Kaplan-Meier survival curves for mortality analysis .

Data Contradiction and Validation

Q. How to validate conflicting in vitro vs. in vivo efficacy results for this compound?

- Methodological Answer : Replicate in vitro assays under physiologically relevant conditions (e.g., 3D cell cultures, hypoxia). Compare with in vivo data using Bland-Altman plots to assess agreement. Investigate bioavailability factors (e.g., protein binding, first-pass metabolism) via PBPK modeling (Physiologically Based Pharmacokinetic) .

Methodological Pitfalls to Avoid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.